4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Overview
Description
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a useful research compound. Its molecular formula is C18H42O6S4Si2 and its molecular weight is 539 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer-based Thermoelectric Materials :
- Progress in Polymer-based Thermoelectric Materials : The compound has structural similarities with organic conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are explored for their thermoelectric properties. Research indicates significant advancements in PEDOT-based thermoelectric materials, revealing potential in military and niche applications due to inherent attributes like weight, size, and flexibility (Yue & Xu, 2012).
Polymer-Inorganic Thermoelectric Nanocomposites :
- Advancements in Nanocomposite Thermoelectric Materials : The use of organic conducting polymers in creating polymer-inorganic thermoelectric nanocomposites has been a subject of increasing research. These materials, including those based on conducting polymers such as polyaniline, polythiophene, and polydimethylsiloxane, show promise due to features like low density, cost-effectiveness, and low thermal conductivity. Recent developments aim to overcome limitations in their thermoelectric performance (Du et al., 2012).
Applications in Epoxy-based Nanocomposite Coatings :
- Epoxy Polymers and Nanocomposites for Anticorrosive Coatings : The structural elements of the compound bear resemblance to those used in epoxy polymers and their composites, which are extensively applied as anticorrosive coatings for metals like carbon steel, especially in marine environments. Recent reviews have emphasized the need for further development, processing, and characterization of such materials to enhance their performance (Hsissou, 2021).
Mechanism of Action
Target of Action
The primary targets of TESPTS are silica particles and organic polymers . It is used as a crosslinking agent and reinforcing filler in the manufacturing of rubber .
Mode of Action
TESPTS is a bifunctional molecule, containing two kinds of reactive functional groups . The tetrasulfide group is a polysulfide, consisting of a chain of sulfur atoms. These S-S bonds are susceptible to reduction (to thiols), attachment to metals (e.g., for protection against corrosion), and vulcanization . The triethoxysilyl groups are susceptible to hydrolysis, resulting in cross-linking via sol-gel condensation .
Biochemical Pathways
In the usual application of TESPTS, the hydrolyzed siloxy groups attach to silica particles, and the polysulfide groups link to the organic polymer . This process results in the formation of a crosslinked network, enhancing the mechanical properties of the material .
Pharmacokinetics
It’s important to note that tespts is a liquid at room temperature with a density of 108 g/mL at 20 °C .
Result of Action
The result of TESPTS’s action is the formation of a crosslinked network within the material, which enhances its mechanical properties . TESPTS also provides corrosion protection to metallic substrates .
Action Environment
The action of TESPTS can be influenced by environmental factors. For instance, the hydrolysis of the triethoxysilyl groups can be affected by the presence of water . Additionally, the temperature can impact the rate of the crosslinking reaction .
Properties
IUPAC Name |
triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOKNTVYKTUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6S4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
252335-34-5 | |
Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252335-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029362 | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid | |
Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
40372-72-3 | |
Record name | Bis[3-(triethoxysilyl)propyl] tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40372-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J98V193ZRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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